molecular formula C29H30N2O5 B8178432 4-(Fmoc-amino)-1-(3-methoxybenzyl)-4-carboxypiperidine

4-(Fmoc-amino)-1-(3-methoxybenzyl)-4-carboxypiperidine

Cat. No.: B8178432
M. Wt: 486.6 g/mol
InChI Key: XNCPWWCXBJNODJ-UHFFFAOYSA-N
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Description

4-(Fmoc-amino)-1-(3-methoxybenzyl)-4-carboxypiperidine is a synthetic organic compound that is commonly used in the field of peptide synthesis. The compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group attached to the amino group, a methoxybenzyl group attached to the piperidine ring, and a carboxyl group. This compound is particularly significant in solid-phase peptide synthesis (SPPS) due to its ability to protect the amino group during the synthesis process, allowing for the sequential addition of amino acids to form peptides.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Fmoc-amino)-1-(3-methoxybenzyl)-4-carboxypiperidine typically involves multiple steps, starting with the preparation of the piperidine ring and subsequent functionalization. One common synthetic route involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Methoxybenzyl Group: The methoxybenzyl group is introduced through a nucleophilic substitution reaction, where a suitable methoxybenzyl halide reacts with the piperidine ring.

    Fmoc Protection: The amino group is protected by reacting with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as triethylamine.

    Carboxylation: The carboxyl group is introduced through a carboxylation reaction, often involving the use of carbon dioxide or a carboxylating agent.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(Fmoc-amino)-1-(3-methoxybenzyl)-4-carboxypiperidine undergoes various chemical reactions, including:

    Deprotection Reactions: The Fmoc group can be removed using a base such as piperidine, revealing the free amino group for further reactions.

    Substitution Reactions:

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, particularly at the methoxybenzyl group and the piperidine ring.

Common Reagents and Conditions

    Deprotection: Piperidine or 4-methylpiperidine in a suitable solvent such as dimethylformamide (DMF).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products

    Deprotected Amino Compound: Removal of the Fmoc group yields the free amino compound.

    Substituted Derivatives: Substitution reactions yield various derivatives depending on the nucleophile used.

    Oxidized and Reduced Products: Oxidation and reduction reactions yield corresponding oxidized or reduced forms of the compound.

Scientific Research Applications

4-(Fmoc-amino)-1-(3-methoxybenzyl)-4-carboxypiperidine has a wide range of applications in scientific research:

    Peptide Synthesis: Used as a building block in SPPS for the synthesis of peptides and proteins.

    Medicinal Chemistry: Employed in the design and synthesis of peptide-based drugs and therapeutic agents.

    Bioconjugation: Utilized in the conjugation of peptides to various biomolecules for research in biochemistry and molecular biology.

    Material Science: Applied in the development of peptide-based materials and nanomaterials for various industrial applications.

Mechanism of Action

The mechanism of action of 4-(Fmoc-amino)-1-(3-methoxybenzyl)-4-carboxypiperidine primarily involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group from unwanted reactions during the synthesis process. Upon completion of the synthesis, the Fmoc group is removed under basic conditions, revealing the free amino group for further functionalization or biological activity. The methoxybenzyl group and carboxyl group provide additional sites for chemical modification and interaction with other molecules.

Comparison with Similar Compounds

Similar Compounds

    4-(Fmoc-amino)-1-benzyl-4-carboxypiperidine: Similar structure but lacks the methoxy group on the benzyl ring.

    4-(Fmoc-amino)-1-(4-methoxybenzyl)-4-carboxypiperidine: Similar structure with the methoxy group in a different position on the benzyl ring.

    4-(Fmoc-amino)-1-(3,4-dimethoxybenzyl)-4-carboxypiperidine: Contains an additional methoxy group on the benzyl ring.

Uniqueness

4-(Fmoc-amino)-1-(3-methoxybenzyl)-4-carboxypiperidine is unique due to the specific positioning of the methoxy group on the benzyl ring, which can influence its reactivity and interactions in chemical reactions and biological systems. This unique structure allows for specific applications in peptide synthesis and other research areas where precise chemical modifications are required.

Properties

IUPAC Name

4-(9H-fluoren-9-ylmethoxycarbonylamino)-1-[(3-methoxyphenyl)methyl]piperidine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H30N2O5/c1-35-21-8-6-7-20(17-21)18-31-15-13-29(14-16-31,27(32)33)30-28(34)36-19-26-24-11-4-2-9-22(24)23-10-3-5-12-25(23)26/h2-12,17,26H,13-16,18-19H2,1H3,(H,30,34)(H,32,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNCPWWCXBJNODJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CN2CCC(CC2)(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H30N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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